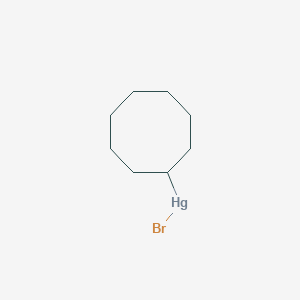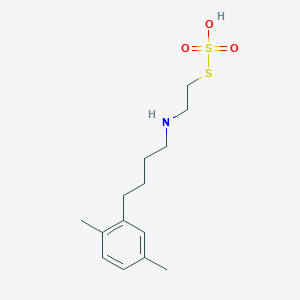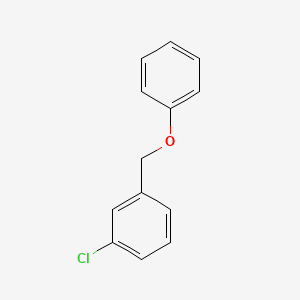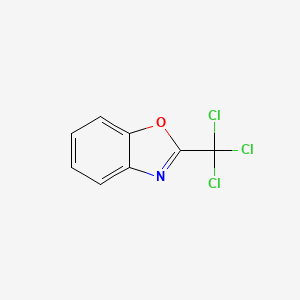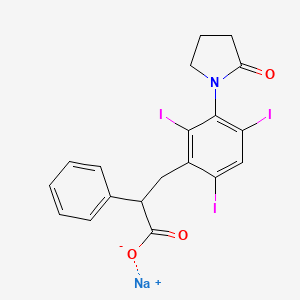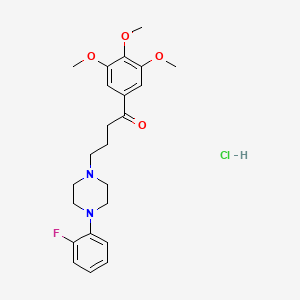
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a unique oxoquinoxalin-1-ium structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: The final step involves the oxidation of the quinoxaline core to form the oxoquinoxalin-1-ium structure, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoquinoxalin-1-ium structure back to the quinoxaline core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Higher oxidation state quinoxaline derivatives.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
7-Chloroquinoxaline: Lacks the carbamoyl and oxo groups.
3-Carbamoylquinoxaline: Lacks the chlorine and oxo groups.
Uniqueness
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of its carbamoyl, chlorine, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
22587-20-8 |
|---|---|
Molekularformel |
C9H6ClN3O3 |
Molekulargewicht |
239.61 g/mol |
IUPAC-Name |
6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-1-2-6-7(3-5)12(15)4-8(9(11)14)13(6)16/h1-4H,(H2,11,14) |
InChI-Schlüssel |
JXJMUVXYGKZESC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
